(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid
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Overview
Description
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid , often referred to as Fmoc-Ile-{C#(CH2)2}OH , is a chiral amino acid derivative . Its empirical formula is C23H27NO4 , and it has a molecular weight of 381.46 g/mol . The compound features a fluorenylmethoxy carbonyl (Fmoc) protecting group attached to the amino group of isoleucine (Ile) .
Synthesis Analysis
The synthesis of Fmoc-Ile-{C#(CH2)2}OH involves several steps, including the protection of the amino group with the Fmoc group, elongation of the side chain, and deprotection. Researchers typically employ solid-phase peptide synthesis (SPPS) to assemble the peptide sequence. Key reagents include Fmoc-Ile-OH, Fmoc-Ile-Wang resin, and coupling agents. The final product is obtained after cleavage from the resin and deprotection .
Molecular Structure Analysis
The compound’s molecular structure consists of a heptanoic acid backbone with an amino group and a fluorenylmethoxy carbonyl (Fmoc) group attached. The stereochemistry is (4R,5S), indicating the configuration of the chiral centers. The fluorenyl moiety provides stability and facilitates purification during synthesis .
Chemical Reactions Analysis
Fmoc-Ile-{C#(CH2)2}OH participates in peptide synthesis reactions, including coupling with other amino acids, deprotection steps, and cyclization reactions. It can serve as a building block for more complex peptides or peptidomimetics .
Physical and Chemical Properties Analysis
Scientific Research Applications
Stereocontrolled Synthesis
- Synthesis of Specific Amino Acids: This compound has been utilized in the stereocontrolled synthesis of specific amino acids, such as (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is characteristic of microcystins and nodularin. (Beatty, Jennings-White, & Avery, 1992).
Synthesis of Peptides and Proteins
- Peptide Bond Protection: It's used as a reversible protecting group for the amide bond in peptides, aiding in the synthesis of 'difficult sequences' during solid phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
- Cyclodepsipeptides Synthesis: The compound aids in the synthesis of complex cyclodepsipeptides, which are cyclic peptides with at least one amide link replaced by an ester link. These have significant pharmaceutical potential due to their structural diversity and biological activities (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Solid-Phase Synthesis
- Preparation of β-Amino Acids: It's used in the preparation of N-Fmoc-Protected β2- and β3-Amino Acids, which are critical for efficient synthesis of β-oligopeptides on solid support (Guichard, Abele, & Seebach, 1998).
Structural and Supramolecular Studies
- In Silico Studies: The structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids, including those with this compound, are essential for understanding their properties in biomedical research and industry. This involves detailed experimental and in silico analysis (Bojarska et al., 2020).
Other Applications
- Synthesis of Orthogonally Protected Amino Acids: This compound has been used in the stereoselective synthesis of orthogonally protected amino acids for use in solid-phase peptide synthesis (Liu et al., 2009).
- Formation of Oligomers: It's utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues (Gregar & Gervay-Hague, 2004).
Mechanism of Action
Properties
IUPAC Name |
(4R,5S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-15(2)21(12-13-22(25)26)24-23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)/t15-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOZAVXEQIJIE-YCRPNKLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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